1,3,5-trimethyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-1H-pyrazole-4-carboxamide
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Overview
Description
1,3,5-trimethyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-1H-pyrazole-4-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with methyl groups and a thiophene-cyclopropyl moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1,3,5-trimethyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-1H-pyrazole-4-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 1,3,5-trimethylpyrazole with a suitable thiophene-cyclopropyl derivative under specific reaction conditions. The reaction typically requires the use of a catalyst and may involve multiple steps, including cyclization and functional group transformations .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
1,3,5-trimethyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may lead to the formation of corresponding sulfoxides or sulfones, while reduction can yield alcohols or amines. Substitution reactions can introduce new functional groups into the molecule, further modifying its properties.
Scientific Research Applications
This compound has a wide range of scientific research applications due to its unique structure and reactivity. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry .
In the industrial sector, 1,3,5-trimethyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-1H-pyrazole-4-carboxamide can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its versatility makes it a valuable compound for various research and development projects.
Mechanism of Action
The mechanism of action of 1,3,5-trimethyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
The molecular pathways involved in its mechanism of action may include inhibition of enzyme activity, activation of signaling pathways, or modulation of gene expression. These interactions can result in therapeutic effects, making the compound a potential candidate for drug development.
Comparison with Similar Compounds
1,3,5-trimethyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-1H-pyrazole-4-carboxamide can be compared with other similar compounds, such as 1,3,5-trimethylpyrazole and thiophene derivatives . While these compounds share some structural similarities, the presence of the thiophene-cyclopropyl moiety in this compound imparts unique properties that distinguish it from other related compounds .
Similar compounds include:
- 1,3,5-trimethylpyrazole
- Thiophene derivatives
- Pyrazole-based ligands
These compounds may exhibit different reactivity, biological activity, and applications, highlighting the uniqueness of this compound in scientific research.
Properties
Molecular Formula |
C15H19N3OS |
---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
1,3,5-trimethyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]pyrazole-4-carboxamide |
InChI |
InChI=1S/C15H19N3OS/c1-10-13(11(2)18(3)17-10)14(19)16-9-15(5-6-15)12-4-7-20-8-12/h4,7-8H,5-6,9H2,1-3H3,(H,16,19) |
InChI Key |
HFDZVINKYKWZMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NCC2(CC2)C3=CSC=C3 |
Origin of Product |
United States |
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